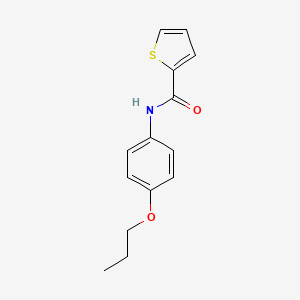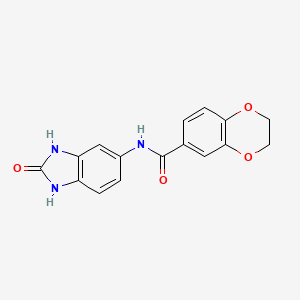![molecular formula C18H24N2O3 B4403341 N-[3-(4-morpholinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B4403341.png)
N-[3-(4-morpholinylcarbonyl)phenyl]cyclohexanecarboxamide
Vue d'ensemble
Description
N-[3-(4-morpholinylcarbonyl)phenyl]cyclohexanecarboxamide, also known as ABT-639, is a cyclohexanecarboxamide derivative that has been extensively studied for its potential applications in the field of pain management. It is a selective T-type calcium channel blocker, which means it has the ability to selectively inhibit the activity of these channels without affecting other types of calcium channels. This unique property of ABT-639 has made it a promising candidate for the development of new and effective pain medications.
Mécanisme D'action
N-[3-(4-morpholinylcarbonyl)phenyl]cyclohexanecarboxamide selectively blocks T-type calcium channels, which are involved in the transmission of pain signals in the nervous system. By inhibiting the activity of these channels, this compound reduces the transmission of pain signals, resulting in a reduction in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals. In addition, this compound has been shown to reduce the activity of microglia, which are immune cells in the nervous system that play a role in the development and maintenance of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-(4-morpholinylcarbonyl)phenyl]cyclohexanecarboxamide is its selectivity for T-type calcium channels. This makes it a useful tool for studying the role of these channels in pain transmission and other physiological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to achieve sustained inhibition of T-type calcium channels in vivo.
Orientations Futures
There are several potential future directions for research on N-[3-(4-morpholinylcarbonyl)phenyl]cyclohexanecarboxamide. One area of interest is the development of new and more effective pain medications based on the structure of this compound. Another area of interest is the study of the role of T-type calcium channels in other physiological processes, such as cardiovascular function and insulin secretion. Finally, further research is needed to better understand the mechanisms underlying the anxiolytic and antidepressant-like effects of this compound, which could lead to the development of new treatments for anxiety and depression.
Applications De Recherche Scientifique
N-[3-(4-morpholinylcarbonyl)phenyl]cyclohexanecarboxamide has been extensively studied for its potential applications in pain management. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and visceral pain. In addition, this compound has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Propriétés
IUPAC Name |
N-[3-(morpholine-4-carbonyl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-17(14-5-2-1-3-6-14)19-16-8-4-7-15(13-16)18(22)20-9-11-23-12-10-20/h4,7-8,13-14H,1-3,5-6,9-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLXFEKKGATSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(4-biphenylyloxy)butyl]morpholine hydrochloride](/img/structure/B4403259.png)

![N-[2-(2-biphenylyloxy)ethyl]-2-chlorobenzamide](/img/structure/B4403271.png)
![2-[4-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4403284.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B4403285.png)

![2-methoxy-4-(methylthio)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4403294.png)
![4-ethyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4403304.png)
![4-{[(4-ethylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403311.png)
![phenyl{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}methanone](/img/structure/B4403315.png)
![4-[(ethylsulfonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B4403322.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B4403330.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4403358.png)
![3-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4403364.png)